

Physicochemical properties of Ritonavir-13C3 for laboratory use.

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Compound of Interest

Compound Name: Ritonavir-13C3

Cat. No.: B563440

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A Technical Guide to Ritonavir-13C3 for Laboratory Applications

This guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanisms of action of **Ritonavir-13C3**, a stable isotope-labeled internal standard crucial for bioanalytical and drug development research.

Core Physicochemical Properties

Ritonavir-13C3 is a labeled form of Ritonavir, an antiretroviral drug of the protease inhibitor class. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ritonavir in complex biological matrices.

Identification and General Properties

The fundamental properties of **Ritonavir-13C3** are summarized below, providing key identifiers and physical constants for laboratory use.

| Property | Value | Citations |
|-------------------|--------------------------|--------------|
| CAS Number | 1217673-23-8 | [1][2][3][4] |
| Molecular Formula | 13C3C34H48N6O5S2 | [1][2][4] |
| Molecular Weight | 723.92 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 60-62°C | [6] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of **Ritonavir-13C3**. The compound exhibits solubility in various organic solvents and should be stored under controlled conditions to ensure long-term stability.

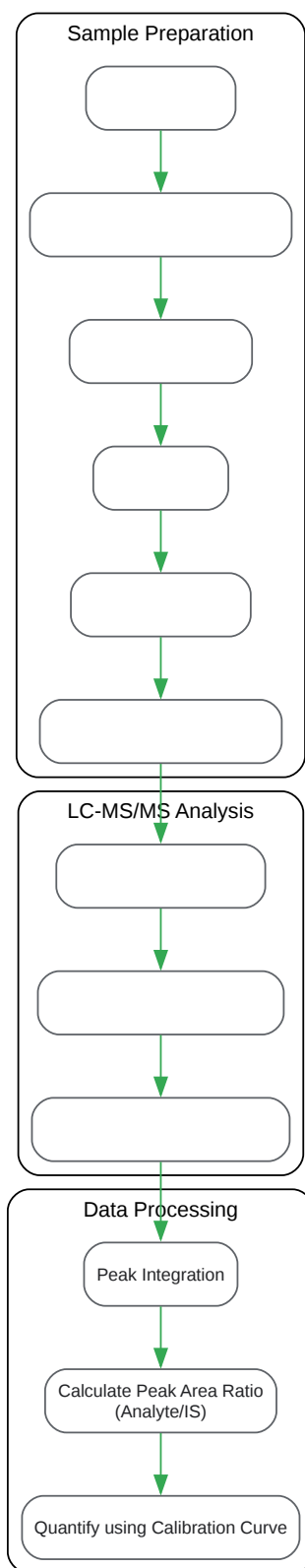
| Parameter | Details | Citations |
|------------|--|-----------|
| Solubility | Soluble in DMSO (25 mg/mL), slightly soluble in Chloroform and Methanol. | [2][6] |
| Storage | Recommended storage at -20°C in a freezer. | [6] |
| Stability | Stable under recommended storage conditions. | [4] |

Application in Bioanalytical Methods

The primary application of **Ritonavir-13C3** is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for separate detection.

Experimental Workflow for Quantification in Plasma

A typical workflow for the quantification of Ritonavir in plasma samples using **Ritonavir-13C3** as an internal standard is outlined below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.



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LC-MS/MS Bioanalytical Workflow.

Detailed Experimental Protocol

The following protocol is a generalized representation based on common methodologies for the quantification of Ritonavir in biological matrices.^{[7][8]}

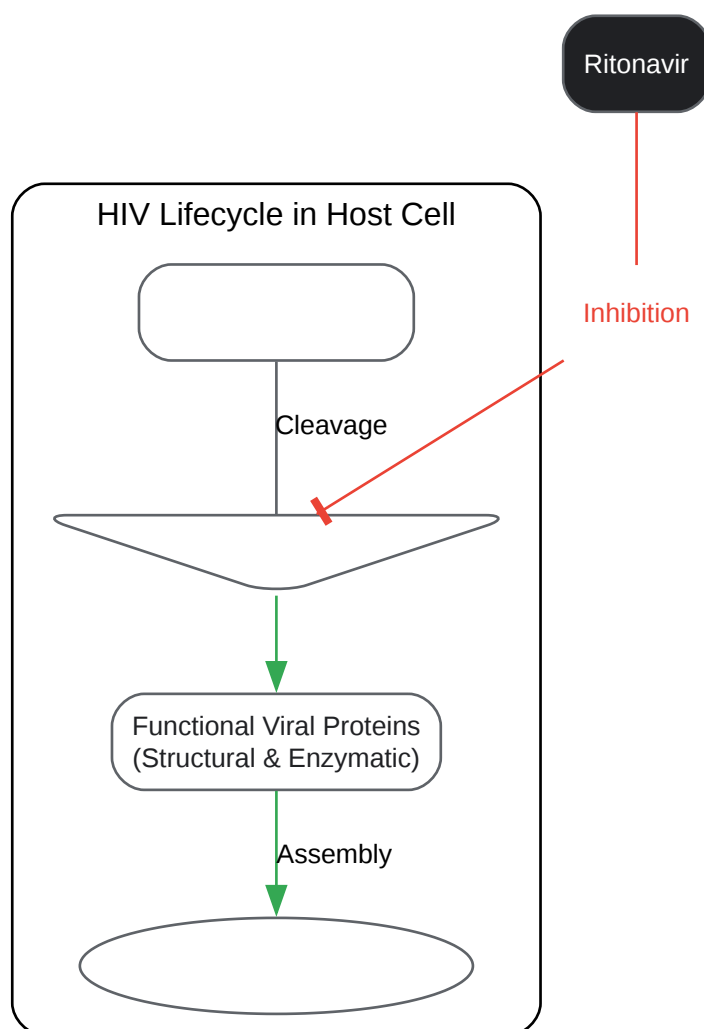
- Preparation of Standard Solutions: Stock solutions of Ritonavir and **Ritonavir-13C3** are prepared in an organic solvent like methanol. Working standard solutions are then prepared by diluting the stock solutions.^[9]
- Sample Preparation:
 - To a 100 µL aliquot of plasma, 10 µL of **Ritonavir-13C3** internal standard working solution is added.^[9]
 - Protein precipitation is induced by adding a precipitating agent such as ice-cold acetonitrile.^{[7][8]}
 - The sample is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.^[9]
 - The resulting supernatant is transferred to a new tube, evaporated to dryness under vacuum, and then reconstituted in the mobile phase.^[9]
- LC-MS/MS Conditions:
 - Chromatographic Column: A reverse-phase column, such as a C18 column, is typically used for separation.^[9]
 - Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium acetate) is employed.^[9]
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.^[7]
 - Detection: Detection is performed using multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for both Ritonavir and **Ritonavir-13C3**.^{[8][10]}

Mechanism of Action of Ritonavir

While **Ritonavir-13C3** is primarily used as an analytical standard, its unlabeled counterpart, Ritonavir, has two significant biological activities that are important to understand in the context of its therapeutic use and potential drug-drug interactions.

Inhibition of HIV Protease

Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is critical for the lifecycle of the HIV virus as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.



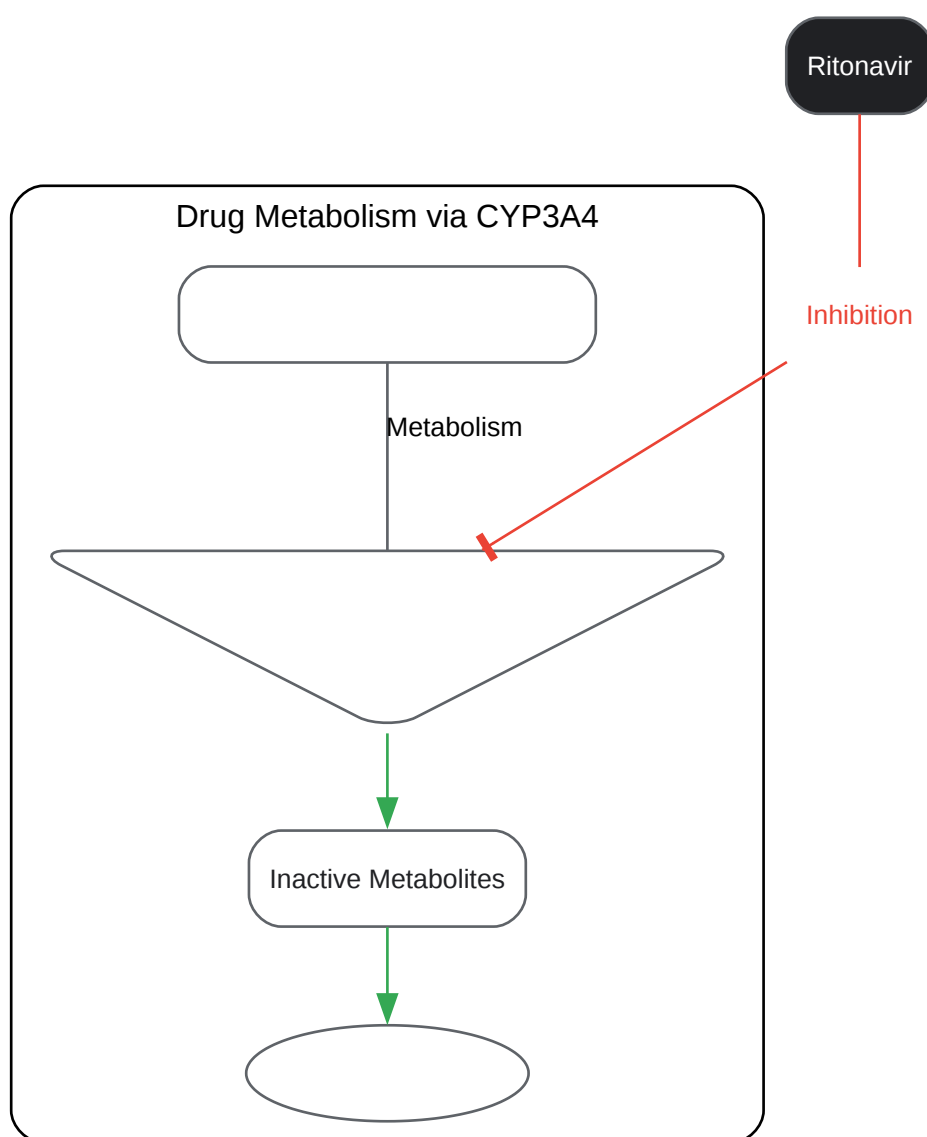
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Ritonavir's Inhibition of HIV Protease.

By binding to the active site of HIV protease, Ritonavir prevents the cleavage of the Gag-Pol polyprotein.[5][6] This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6][11]

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a key enzyme in the liver and intestine responsible for the metabolism of a wide range of drugs.[1][5][12] This property is utilized clinically to "boost" the plasma concentrations of other co-administered protease inhibitors.



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Ritonavir's Inhibition of CYP3A4.

By inhibiting CYP3A4, Ritonavir slows down the metabolism of other drugs that are substrates for this enzyme.[12] This leads to increased plasma levels and a prolonged half-life of the co-administered drug, enhancing its therapeutic effect and often allowing for lower or less frequent dosing.[5][6] This mechanism-based inactivation of CYP3A4 by Ritonavir is a key aspect of its use as a pharmacokinetic enhancer.[2][4]

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